molecular formula C14H14Cl2N2O2 B3175441 ethyl 1-(2,4-dichlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate CAS No. 956959-96-9

ethyl 1-(2,4-dichlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate

Cat. No. B3175441
CAS RN: 956959-96-9
M. Wt: 313.2 g/mol
InChI Key: KKUZIQIRQZLWIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

  • Other Names : Acetophenone, 2’,4’-dichloro-; p-Chloro-2-chloroacetophenone; 2,4-Dichloroacetophenone; 2’,4’-Dichloroacetophenone

Molecular Structure Analysis

The compound’s molecular structure consists of an ethyl ester group attached to a pyrazole ring, with two chlorine atoms on the phenyl ring. The 3D structure can be visualized using computational tools .


Physical And Chemical Properties Analysis

  • Spectral Data : Analyze IR spectra, mass spectra, and NMR data .

Scientific Research Applications

Synthesis Advancements

  • A significant advancement in the synthesis of ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates has been achieved through ultrasound irradiation. This method allows for the efficient and highly regioselective synthesis of a series of these compounds, with the primary benefit being a substantial reduction in reaction times (Machado et al., 2011).

Antimicrobial and Anticancer Potential

  • Research on novel pyrazole derivatives, including ethyl 1-(2,4-dichlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate, has indicated potential antimicrobial and anticancer applications. Some synthesized compounds exhibited higher anticancer activity than reference drugs and also demonstrated good to excellent antimicrobial activity (Hafez et al., 2016).

Crystal and Molecular Structure Analysis

  • The synthesis and structural analysis of related compounds, such as ethyl 5-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate, have been conducted. Studies included single crystal X-ray diffraction, Hirshfeld surface analysis, and antimicrobial activity evaluation. These insights are vital for understanding the physical properties and potential biological applications of these compounds (Achutha et al., 2017).

Chemical Hybridizing Agents

  • Certain pyrazole derivatives, like 1-aryl-5-cyano-1H-pyrazole-4-carboxylic acid ethyl esters, have been identified as chemical hybridizing agents in agriculture, particularly for crops like wheat and barley. This application demonstrates the diverse utility of these compounds beyond pharmaceutical uses (Beck et al., 1988).

properties

IUPAC Name

ethyl 1-(2,4-dichlorophenyl)-3,5-dimethylpyrazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14Cl2N2O2/c1-4-20-14(19)13-8(2)17-18(9(13)3)12-6-5-10(15)7-11(12)16/h5-7H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKUZIQIRQZLWIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(N=C1C)C2=C(C=C(C=C2)Cl)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 1-(2,4-dichlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 1-(2,4-dichlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate
Reactant of Route 2
Reactant of Route 2
ethyl 1-(2,4-dichlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate
Reactant of Route 3
Reactant of Route 3
ethyl 1-(2,4-dichlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate
Reactant of Route 4
Reactant of Route 4
ethyl 1-(2,4-dichlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate
Reactant of Route 5
Reactant of Route 5
ethyl 1-(2,4-dichlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate
Reactant of Route 6
Reactant of Route 6
ethyl 1-(2,4-dichlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.